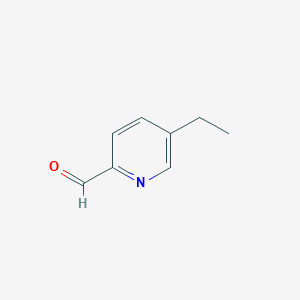

5-Ethylpyridine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYLXOFOVDYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508934 | |

| Record name | 5-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21913-84-8 | |

| Record name | 5-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethylpyridine-2-carbaldehyde CAS number 21913-84-8

An In-depth Technical Guide to 5-Ethylpyridine-2-carbaldehyde (CAS 21913-84-8)

Executive Summary

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile building block in synthetic chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality and an ethyl group on a pyridine scaffold, makes it a valuable intermediate in the development of complex organic molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity and practical utility.

Physicochemical Properties and Specifications

The intrinsic properties of this compound are fundamental to its handling, reactivity, and application. The ethyl group enhances solubility in organic solvents compared to its non-alkylated parent compound, while the aldehyde group serves as the primary site for chemical transformations.[1]

| Property | Value | Source(s) |

| CAS Number | 21913-84-8 | [1][2] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 232.9 ± 20.0 °C at 760 mmHg | [3] |

| Purity | ≥ 95% (Typically analyzed by NMR) | [1] |

| Storage Conditions | 0-8°C, stored under inert gas | [1][3] |

| SMILES | CCC1=CN=C(C=C1)C=O | [2] |

| InChI Key | PPUYLXOFOVDYKU-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The most logical and industrially relevant synthesis of this compound involves the selective oxidation of the methyl group of its precursor, 2-methyl-5-ethylpyridine (MEP). The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid (isocinchomeronic acid), a common side reaction with aggressive reagents like nitric acid.[4][5] Vapor phase oxidation over a modified vanadium oxide catalyst is one established method for converting MEP.[6][7][8] For laboratory-scale synthesis, selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of activated methyl groups adjacent to a heteroaromatic ring.[9][10]

Rationale for Synthetic Approach:

The methyl group at the 2-position of the pyridine ring is activated towards oxidation due to the electron-withdrawing nature of the nitrogen atom. SeO₂ is the oxidant of choice because it reliably converts benzylic and allylic C-H bonds to carbonyls without affecting the ethyl group or the aromatic ring under controlled conditions. The reaction is typically performed in a high-boiling solvent like dioxane or diglyme to ensure the temperature is sufficient for the reaction to proceed but not so high as to cause decomposition.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Selective Oxidation of MEP

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methyl-5-ethylpyridine (1.0 eq) and selenium dioxide (1.1 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane as the solvent (approx. 10 mL per gram of MEP).

-

Reaction Execution: Heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere. The formation of a black selenium precipitate will be observed as the reaction progresses.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progression. The reaction is typically complete within 8-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with additional dioxane or ethyl acetate.

-

Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the aldehyde functional group, which readily undergoes nucleophilic addition reactions. Its most common and synthetically useful transformation is the condensation with primary amines to form Schiff bases (imines).[11] This reaction is fundamental to its role as a building block, enabling the covalent linkage of the pyridine scaffold to other molecules. The pyridine nitrogen also retains its basic and coordinating properties, allowing the molecule and its derivatives to act as ligands in coordination chemistry.[12][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Ethylpicolinaldehyde [myskinrecipes.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physicochemical properties of 5-Ethylpyridine-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a crucial and versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and a pyridine core, makes it a valuable building block for the construction of more complex molecules. This compound is particularly significant in the development of novel pharmaceuticals and agrochemicals, where the pyridine scaffold is a common motif in bioactive compounds.[1][2] Its applications also extend to the flavor and fragrance industry and materials science, highlighting its broad utility.[1][2]

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. As senior application scientists, our goal is to synthesize foundational data with practical, field-proven insights, explaining the causality behind its characteristics and the methodologies used for their determination.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all further physicochemical analysis.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 21913-84-8[1][2] |

| Molecular Formula | C₈H₉NO[2] |

| Molecular Weight | 135.16 g/mol [2] |

| SMILES | CCC1=CN=C(C=C1)C=O[1] |

| InChI Key | PPUYLXOFOVDYKU-UHFFFAOYSA-N[1] |

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a carbaldehyde (formyl) group and at the 5-position with an ethyl group. The aldehyde group is the primary site of reactivity, while the ethyl group and the nitrogen atom in the pyridine ring influence the molecule's overall polarity, solubility, and spectroscopic properties.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Ethylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 5-Ethylpyridine-2-carbaldehyde

This compound (CAS No. 21913-84-8) is a substituted pyridine derivative with the molecular formula C₈H₉NO.[1] Its structure, featuring a pyridine ring substituted with an ethyl group at the 5-position and a carbaldehyde group at the 2-position, makes it a valuable building block in the synthesis of more complex molecules.[1][2] Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the ethyl group. The chemical shifts are influenced by the electronic effects of the substituents and the nitrogen atom in the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This is consistent with data for pyridine-2-carbaldehyde.[3] |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~2 | This proton is ortho to the nitrogen atom and is therefore significantly deshielded. It will be split by the meta-coupling to H-4. |

| H-4 (Pyridine) | 7.8 - 8.0 | Doublet of doublets (dd) | ~8, ~2 | This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). |

| H-3 (Pyridine) | 7.6 - 7.8 | Doublet (d) | ~8 | This proton is ortho to the aldehyde group and will show ortho-coupling with H-4. |

| Methylene (-CH₂) | 2.7 - 2.9 | Quartet (q) | ~7.5 | The methylene protons are adjacent to the aromatic ring and are split by the three protons of the methyl group. |

| Methyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | ~7.5 | The methyl protons are split by the two protons of the methylene group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer is typically used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carbonyl (C=O) | 192 - 195 | The carbonyl carbon is highly deshielded, a characteristic feature in aldehydes. |

| C-2 (Pyridine) | 152 - 155 | This carbon is attached to the electron-withdrawing aldehyde group and the nitrogen atom. |

| C-6 (Pyridine) | 149 - 152 | The carbon atom adjacent to the ring nitrogen is significantly deshielded. |

| C-5 (Pyridine) | 138 - 141 | This carbon is attached to the ethyl group. |

| C-4 (Pyridine) | 135 - 138 | Aromatic carbon in the pyridine ring. |

| C-3 (Pyridine) | 120 - 123 | Aromatic carbon in the pyridine ring. |

| Methylene (-CH₂) | 25 - 28 | Aliphatic carbon attached to the aromatic ring. |

| Methyl (-CH₃) | 14 - 16 | Aliphatic carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale for Prediction |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium | The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature (Fermi resonance). |

| C=O stretch (aldehyde) | 1700 - 1720 | Strong | The carbonyl stretch is typically a strong and sharp absorption band. Conjugation with the pyridine ring may slightly lower the frequency compared to a simple aliphatic aldehyde. |

| C=N and C=C stretch (pyridine ring) | 1580 - 1610 | Medium to Strong | Aromatic ring stretching vibrations. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the pyridine ring. |

| C-H stretch (aliphatic) | 2850 - 2970 | Medium | C-H stretching vibrations of the ethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₉NO) is 135.16 g/mol . In an EI mass spectrum, a prominent molecular ion peak is expected at m/z = 135.

-

Key Fragmentation Pathways:

-

Loss of H·: A peak at m/z = 134, corresponding to the [M-H]⁺ ion, is expected due to the loss of the aldehydic hydrogen radical. This is a common fragmentation for aldehydes.

-

Loss of CO: A peak at m/z = 107, corresponding to the [M-CO]⁺ ion, would result from the loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion.

-

Loss of CH₃·: A peak at m/z = 120, corresponding to the [M-CH₃]⁺ ion, can occur through the cleavage of the ethyl group.

-

Benzylic Cleavage: The bond between the methylene group and the methyl group can break, leading to a stable ion.

-

Fragmentation Workflow

Caption: Predicted EI-MS fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers, scientists, and drug development professionals can effectively utilize NMR, IR, and Mass Spectrometry for the characterization and quality control of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Ethylpyridine-2-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 5-Ethylpyridine-2-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Drawing upon established principles of physical chemistry and regulatory guidelines for pharmaceutical development, this document offers both theoretical insights and practical methodologies for handling and analyzing this versatile compound. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established scientific principles to provide a robust framework for its use in research and development.

Physicochemical Properties and Solubility Profile

This compound (CAS No: 21913-84-8) is a liquid at room temperature with a molecular formula of C₈H₉NO and a molecular weight of 135.2 g/mol .[2] Its structure, featuring a polar pyridine ring and an aldehyde group, alongside a nonpolar ethyl group, suggests a nuanced solubility profile.

Predicted and Observed Solubility

Based on the solubility of the related compound 2-Pyridinecarboxaldehyde, which is readily soluble in polar solvents like water, ethanol, and acetone, this compound is also expected to be soluble in these solvents.[3] The presence of the ethyl group may slightly reduce its polarity and, consequently, its aqueous solubility compared to its unsubstituted counterpart.

Another relevant analogue, 5-Ethyl-Pyridine-2-Ethanol, is reported to be miscible with methanol and freely soluble in dichloromethane.[4] This suggests that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Freely Soluble | The pyridine nitrogen and aldehyde oxygen can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble to Freely Soluble | The polar nature of the molecule allows for favorable dipole-dipole interactions. |

| Nonpolar | Dichloromethane, Toluene | Soluble | The ethyl group and the aromatic ring provide some nonpolar character, allowing for miscibility with less polar solvents. |

Experimental Protocol for Solubility Determination

A robust understanding of a compound's solubility is critical for its application in synthesis and formulation. The following protocol outlines a standardized method for quantitatively determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

A validated analytical method for quantification (e.g., HPLC-UV, as described in Section 3)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly in the context of pharmaceutical development where degradation products can impact safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Predicted Stability

Based on the known reactivity of aldehydes and the stability information for the related compound 5-Ethyl-Pyridine-2-Ethanol, this compound is likely to be sensitive to:

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids.

-

Light: The pyridine ring and aldehyde functionality can absorb UV light, potentially leading to photolytic degradation.

-

Heat: Elevated temperatures can accelerate degradation reactions.

-

Extreme pH: Both acidic and basic conditions can catalyze the degradation of the molecule.

Forced Degradation Studies: A Methodological Approach

The following protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines to investigate the stability of this compound under various stress conditions.

2.2.1. Hydrolytic Degradation

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (acidic condition)

-

Purified Water (neutral condition)

-

0.1 N Sodium Hydroxide (basic condition)

-

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

-

Withdraw samples at appropriate time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

2.2.2. Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Procedure:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

-

Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Withdraw samples at appropriate time points.

-

Analyze the samples by HPLC to assess degradation.

2.2.3. Photolytic Degradation

Objective: To determine the compound's sensitivity to light.

Procedure:

-

Expose a solution of this compound and the compound in its solid state to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, store a control sample, protected from light, under the same temperature conditions.

-

Expose the samples for a sufficient duration to assess the impact of light.

-

Analyze both the exposed and control samples by HPLC.

2.2.4. Thermal Degradation

Objective: To investigate the effect of high temperature on the compound's stability.

Procedure:

-

Place the solid compound in a controlled temperature chamber (e.g., 80 °C).

-

Withdraw samples at various time points (e.g., 1, 3, 5, and 7 days).

-

Prepare solutions of the withdrawn samples in a suitable solvent.

-

Analyze the samples by HPLC to quantify any degradation.

Caption: Potential degradation pathways of this compound.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A validated, stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products. The following hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed as a starting point for method development.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase for the separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and is compatible with mass spectrometry if further characterization of degradants is needed. |

| Gradient Elution | Time (min) | % B |

| 0.0 | 10 | |

| 20.0 | 90 | |

| 25.0 | 90 | |

| 25.1 | 10 | |

| 30.0 | 10 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 270 nm (or as determined by UV scan) | Based on the expected UV absorbance of the pyridine ring. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by running forced degradation samples and showing that the main peak is free from co-eluting peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Handling and Storage Recommendations

Given the predicted sensitivity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area, away from light and sources of ignition.[2]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a predicted solubility profile that makes it amenable to a variety of reaction conditions. However, its aldehyde functionality suggests a susceptibility to degradation, particularly through oxidation. The methodologies outlined in this guide provide a comprehensive framework for the experimental determination of its solubility and a systematic approach to evaluating its stability through forced degradation studies. The proposed stability-indicating HPLC method serves as a robust starting point for the development of a validated analytical procedure for the accurate quantification of this compound and its potential degradation products. By adhering to these principles and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound in their work while ensuring the integrity and reliability of their results.

References

An In-Depth Technical Guide to the Reaction Mechanisms of Pyridine-2-carbaldehyde Derivatives

Introduction

Pyridine-2-carbaldehyde, also known as 2-formylpyridine or picolinaldehyde, is a heterocyclic aromatic aldehyde featuring a pyridine ring with a formyl group at the C2 position.[1] This seemingly simple molecule is a cornerstone in synthetic chemistry, prized for its unique reactivity that stems from the interplay between the electrophilic aldehyde carbon and the adjacent nitrogen heteroatom. The pyridine nitrogen's electron-withdrawing nature enhances the aldehyde's susceptibility to nucleophilic attack, while its ability to act as a ligand and chelate to metal centers opens up a vast landscape of catalytic transformations.[2][3]

This guide provides an in-depth exploration of the core reaction mechanisms of pyridine-2-carbaldehyde and its derivatives. Moving beyond a simple catalog of reactions, we will dissect the causal factors governing reactivity, from the fundamental principles of nucleophilic addition to the nuanced control exerted by the pyridine nitrogen in complex catalytic cycles. This content is tailored for researchers, scientists, and drug development professionals who seek to leverage the versatile chemistry of these building blocks in their work.

Chapter 1: Nucleophilic Addition to the Carbonyl Group

The most fundamental reaction of pyridine-2-carbaldehyde is the nucleophilic addition to its carbonyl group. The proximity of the electron-withdrawing pyridine nitrogen atom increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to benzaldehyde.[3][4] This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final alcohol product.[5][6]

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the C=O π-bond and pushing electrons onto the oxygen atom. This initial addition changes the carbon's hybridization from sp² to sp³.[6] Subsequent protonation of the resulting alkoxide furnishes the addition product.

Hydration and Hemiacetal Formation

In aqueous or alcoholic solutions, pyridine-2-carbaldehyde can exist in equilibrium with its hydrated form (a gem-diol) or a hemiacetal, respectively.[3] Studies have shown that protic solvents favor the generation of these adducts. The position of the aldehyde group on the pyridine ring significantly influences the extent of this reaction, with the 2-position showing a high propensity for nucleophilic addition of water or methanol.[3]

Imine (Schiff Base) Formation

A hallmark reaction of pyridine-2-carbaldehyde is its condensation with primary amines to form imines, commonly known as Schiff bases.[1][7] These products are not merely synthetic intermediates but are pivotal bidentate ligands in coordination chemistry, capable of forming robust complexes with a wide array of metal ions.[1][2][8]

The reaction mechanism is a multi-step process initiated by the nucleophilic attack of the amine on the carbonyl carbon. This is followed by a series of proton transfers to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.[7] The rate of imine formation can be significantly influenced by pH.[9]

Caption: General mechanism for imine (Schiff Base) formation.

Chapter 2: Condensation Reactions for C-C Bond Formation

Pyridine-2-carbaldehyde is a versatile substrate for condensation reactions with active methylene compounds, leading to the formation of new carbon-carbon bonds and α,β-unsaturated products. The Knoevenagel condensation is a prime example of this reactivity.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, cyanoacetic acid) to the aldehyde, followed by a dehydration step.[10][11] The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.[10][11]

The mechanism involves the base-catalyzed deprotonation of the active methylene compound to generate a carbanion (enolate). This potent nucleophile then attacks the carbonyl carbon of pyridine-2-carbaldehyde. The resulting aldol-type adduct subsequently undergoes elimination of a water molecule to yield the final conjugated product.[10][12]

Interestingly, studies have shown that the pyridine ring of the carbaldehyde itself can act as a dual-activity catalyst in reactions with malononitrile. It can activate the methylene compound by abstracting a proton via its nitrogen lone pair while simultaneously activating the carbonyl group.[13]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation [13]

This protocol describes the synthesis of 2-(pyridin-2-ylmethylene)malononitrile, a representative Knoevenagel product.

-

Reactant Preparation: In a suitable reaction vessel, combine pyridine-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Solvent Addition: Add 5 mL of a 1:1 mixture of water and ethanol.

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion of the reaction (typically observed by the formation of a precipitate), filter the solid product.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product. The sole product can be obtained in excellent yield (90-95%) after simple recrystallization from a 50% H₂O:EtOH mixture.[13]

Causality: The use of a protic solvent system (water/ethanol) facilitates the proton transfers necessary for the reaction mechanism. The inherent basicity of the pyridine nitrogen in the starting material is sufficient to catalyze the reaction, obviating the need for an external catalyst and simplifying the procedure.[13]

Chapter 3: The Pivotal Role of the Pyridine Nitrogen: Chelation and Catalysis

The strategic placement of the nitrogen atom at the 2-position is the defining feature of pyridine-2-carbaldehyde's chemistry. This nitrogen atom can act as a Lewis base and a chelating agent, profoundly influencing the reactivity of the aldehyde and its derivatives.[2]

Chelation in Coordination Chemistry

Derivatives of pyridine-2-carbaldehyde, particularly imines and hydrazones, are exceptional ligands in coordination chemistry.[1] For instance, pyridine-2-carbaldehyde thiosemicarbazone (Py-2-TSC) and its analogs act as tridentate ligands, binding to metal ions through the pyridine nitrogen, the imine nitrogen, and the sulfur atom.[14] This chelation effect leads to the formation of stable, often colored, metal complexes, a property exploited in analytical chemistry for metal detection.[14]

The ability of these ligands to chelate essential metal ions like iron and copper is also the basis for their therapeutic potential in treating diseases of iron overload or as anticancer agents.[15][16][17]

Caption: Chelation of a metal ion (M+) by a tridentate ligand.

Directing Group in C-H Functionalization

In modern synthetic chemistry, the pyridine ring, often introduced via pyridine-2-carbaldehyde, serves as an effective directing group for transition-metal-catalyzed C-H bond functionalization. The nitrogen atom coordinates to the metal catalyst, positioning it to selectively activate and functionalize C-H bonds at specific locations on the pyridine ring or other parts of the molecule.[18][19] This strategy provides a highly efficient and atom-economical route to complex, functionalized pyridine derivatives.[18]

Chapter 4: Involvement in Metal-Catalyzed and Multicomponent Reactions

The unique electronic and structural features of pyridine-2-carbaldehyde make it a valuable participant in a variety of advanced organic reactions.

Metal-Catalyzed Transformations

Pyridine-2-carbaldehyde and its derivatives are key components in numerous metal-catalyzed reactions. For instance, in the synthesis of imidazo[1,5-a]pyridines, a Cu(I)-catalyzed reaction utilizes a derivative formed in situ from pyridine-2-carbaldehyde. The proposed mechanism involves the coordination of both the pyridine and imine nitrogens to the copper center, facilitating a radical-based intramolecular C-H amination.[20]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of green and efficient synthesis. Pyridine-2-carbaldehyde is frequently employed as a key building block in MCRs for the synthesis of diverse heterocyclic scaffolds.[21] For example, it is used in the one-pot synthesis of novel pyridine derivatives with potential anti-inflammatory properties.[21]

Data Summary: Yields of Pyridine Derivatives via MCR [21]

| Compound ID | R Group | Yield (%) | Melting Point (°C) |

| 5b | 4-OCH₃ | - | 289-290 |

| 5f | 4-NO₂ | - | 287-289 |

| 5h | 1-Naphthyl | - | 326-328 |

| Note: Specific yield percentages were not provided in the source material, but the characterization data confirms successful synthesis. |

Conclusion

The reaction mechanisms of pyridine-2-carbaldehyde derivatives are a rich and multifaceted field, governed by the synergistic effects of an electrophilic carbonyl center and a strategically positioned pyridine nitrogen. From fundamental nucleophilic additions and condensations to sophisticated roles in chelation and transition-metal catalysis, this molecule offers a predictable yet versatile platform for chemical synthesis. A thorough understanding of these core mechanisms is essential for researchers aiming to design novel molecules for applications in medicinal chemistry, materials science, and catalysis. The principles outlined in this guide provide a foundation for both rationalizing existing transformations and predicting new avenues of reactivity for this indispensable chemical building block.

References

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Knoevenagel reaction | PPTX [slideshare.net]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 15. Interactions of the pyridine-2-carboxaldehyde isonicotinoyl hydrazone class of chelators with iron and DNA: implications for toxicity in the treatment of iron overload disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of novel aroylhydrazone ligands for iron chelation therapy: 2-pyridylcarboxaldehyde isonicotinoyl hydrazone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 21. pubs.acs.org [pubs.acs.org]

5-Ethylpyridine-2-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a multitude of chemical transformations. Among the vast family of pyridine derivatives, 5-Ethylpyridine-2-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic placement of an ethyl group and a reactive aldehyde functionality allows for the construction of complex molecular architectures with a high degree of control and efficiency. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in contemporary organic synthesis.

The presence of the ethyl group at the 5-position enhances the lipophilicity of derivative molecules, a critical parameter in drug design for improving membrane permeability and pharmacokinetic profiles. The aldehyde group at the 2-position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions. This unique combination of features makes this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21913-84-8 | [4][5] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [4] |

| Appearance | Liquid | [4] |

| Purity | ≥ 95% (NMR) | [4] |

| Storage Conditions | Store at 0-8°C | [4] |

Spectroscopic characterization provides unambiguous confirmation of the structure and purity of this compound. The following data are characteristic of this compound.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.01 (s, 1H), 7.90 (s, 2H), 7.69 (d, J = 4.8 Hz, 1H), 7.58 (d, J = 5.5 Hz, 2H)[1] |

| ¹³C NMR (DMSO-d₆, 151 MHz) | δ 193.0, 136.2, 134.5, 129.4, 129.1[1] |

| IR (KBr, cm⁻¹) | Characteristic absorptions for C=O (aldehyde) around 1700 cm⁻¹, and aromatic C-H and C=C stretching.[6] |

| Mass Spectrometry | M/z calculated for C₈H₉NO [M+H]⁺: 136.07.[7] |

Synthesis of this compound: A Practical Approach

The most common and industrially viable route to this compound involves the oxidation of its precursor, 5-ethyl-2-methylpyridine. This transformation can be achieved using various oxidizing agents, with the choice often dictated by factors such as scale, cost, and environmental considerations.

Protocol: Oxidation of 5-Ethyl-2-methylpyridine

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

5-Ethyl-2-methylpyridine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

-

Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

-

Dilute the filtrate with water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: A Versatile Synthon

The aldehyde functionality of this compound makes it a versatile precursor for a wide range of organic transformations. This section details its application in several key reactions, providing both mechanistic insights and practical experimental protocols.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[8] this compound readily undergoes this reaction to yield substituted styrylpyridines, which are valuable intermediates in medicinal chemistry.

Caption: General workflow of the Wittig reaction.

This protocol describes a typical Wittig reaction to synthesize a vinylpyridine derivative.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. The formation of the yellow-orange ylide will be observed.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[9]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[10] this compound serves as an excellent electrophile in this reaction, leading to the formation of various functionalized alkenes.

References

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. orgsyn.org [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. sphinxsai.com [sphinxsai.com]

A Senior Application Scientist’s Guide to the Discovery and Synthesis of Novel Pyridine-Based Compounds

Foreword: The Enduring Centrality of the Pyridine Scaffold in Modern Drug Discovery

As a Senior Application Scientist, one is afforded a unique vantage point—a perspective that bridges the chasm between theoretical chemistry and tangible, field-proven application. It is from this perspective that the pyridine heterocycle reveals itself not merely as a common structural motif, but as a cornerstone of modern medicinal chemistry. Its prevalence is not a matter of chance; it is a direct consequence of its intrinsic physicochemical properties.

Chemically, pyridine is an aromatic six-membered ring resembling benzene, but with one carbon atom replaced by a nitrogen. This seemingly simple substitution has profound implications. The nitrogen atom introduces a dipole moment, imparts basicity, and provides a crucial hydrogen bond acceptor site, which significantly enhances the pharmacokinetic properties of drug candidates by facilitating interactions with biological receptors.[1][2] Furthermore, its stability, small size, and capacity to improve water solubility make it an exceptionally versatile scaffold for drug design.[2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth, technically grounded understanding of the contemporary landscape of pyridine synthesis. We will move beyond mere recitation of reactions to explore the causality behind methodological choices, from foundational multi-component reactions to the cutting edge of C-H functionalization. Each protocol is presented as a self-validating system, grounded in authoritative literature, to ensure both scientific integrity and practical applicability.

Part 1: The Pyridine Scaffold: A Privileged Element in Therapeutics

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is a quintessential example, found in a vast array of natural products (like nicotine and vitamin B3) and synthetic pharmaceuticals.[1][3][4] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that the pyridine ring is the most frequently occurring azaheterocycle, present in 54 newly approved drugs.[1][5] This underscores its continued relevance and success in drug development.

These compounds span a wide range of therapeutic areas, demonstrating the scaffold's versatility.[1][6][7]

Table 1: FDA-Approved Drugs (2014-2023) Containing a Pyridine Scaffold by Therapeutic Area[1][8][9]

| Therapeutic Area | Number of Approved Drugs | Percentage of Total | Representative Examples |

| Anticancer | 18 | 33% | Abemaciclib, Lorlatinib, Ivosidenib |

| Central Nervous System (CNS) | 11 | 20% | Drugs for Migraine, Parkinson's, Insomnia |

| Rare Conditions | 6 | 11% | Varies |

| Hematopoietic System | 5 | 9% | Varies |

| Anti-infectives (Antibiotics, Antivirals) | Multiple | N/A | Ozenoxacin, Atazanavir |

| Cardiovascular | Multiple | N/A | Amlodipine, Nifedipine |

This broad applicability stems from the pyridine nucleus's ability to be strategically functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize efficacy and safety.[8] The following sections will delve into the synthetic methodologies that enable the creation of this chemical diversity.

Part 2: Core Synthetic Strategies: From Classical Construction to Modern Functionalization

The synthesis of functionalized pyridines is a mature yet continually evolving field. Methodologies can be broadly categorized into two approaches: de novo synthesis, where the ring is constructed from acyclic precursors, and post-synthesis functionalization, where a pre-existing pyridine ring is modified.

Multi-Component Reactions (MCRs): The Pillar of Efficiency

MCRs are convergent processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants.[8] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[8][9]

First reported in 1881, the Hantzsch synthesis remains one of the most reliable methods for constructing the pyridine core.[10] It is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][10] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the aromatic pyridine. The driving force for this final step is the stability gained through aromatization.[10]

Caption: A conceptual workflow for pyridine-based drug discovery.

The reaction proceeds through a series of well-understood intermediates. The causality is clear: one equivalent of the β-ketoester condenses with the aldehyde (a Knoevenagel condensation), while the second equivalent forms an enamine with the ammonia.[10] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The choice of oxidant for the final aromatization step is critical; common reagents include ferric chloride, manganese dioxide, or simply exposure to air, often under "green" conditions like microwave irradiation to improve yields and reduce reaction times.[10][11]

Objective: To synthesize Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its subsequent oxidation to Ethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Materials:

-

Benzaldehyde (1 equivalent)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium acetate (1.2 equivalents)

-

Ethanol (Solvent)

-

Cerium (IV) ammonium nitrate (CAN) or Ferric Chloride (FeCl₃) (Oxidizing agent)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 eq), ethyl acetoacetate (2 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Reaction Execution (Microwave Method): For an environmentally benign approach, place the reaction mixture in a sealed microwave vessel and irradiate at 100-120°C for 5-10 minutes.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Alternative (Conventional Heating): Alternatively, reflux the mixture with stirring for 2-4 hours.[8]

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Aromatization: Dissolve the isolated dihydropyridine in glacial acetic acid. Add the oxidizing agent (e.g., CAN, 1.1 eq) portion-wise while stirring. The reaction is typically exothermic.

-

Work-up and Purification: After the oxidation is complete (as monitored by TLC), pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final substituted pyridine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

Transition-Metal Catalysis: Precision and Novelty

Transition-metal catalysis has revolutionized pyridine synthesis, enabling reactions that are difficult or impossible to achieve through classical methods. These approaches offer high regioselectivity and functional group tolerance.[13][14]

This powerful strategy constructs the pyridine ring by combining two alkyne molecules and one nitrile molecule.[15] Catalysts based on cobalt, nickel, or palladium are commonly employed to orchestrate this elegant cyclotrimerization, allowing for the creation of highly substituted pyridines with predictable regiochemistry.[14][15]

Caption: Catalytic cycle for [2+2+2] cycloaddition to form pyridines.

Perhaps the most significant recent advance in pyridine chemistry is the development of direct C-H bond functionalization.[2] This strategy avoids the need for pre-functionalized starting materials, making it a highly atom- and step-economical approach to diversifying the pyridine core.[16] The primary challenge lies in the electron-deficient nature of the pyridine ring, which makes it less reactive toward electrophilic substitution.[16]

Transition metals, particularly palladium and rhodium, have been instrumental in overcoming this challenge.[13] By using directing groups, these catalysts can selectively activate and functionalize specific C-H bonds (C2, C3, or C4), providing precise control over the substitution pattern.[2][13][17] This late-stage functionalization is invaluable in drug discovery, as it allows for the rapid modification of complex, biologically active molecules.[18]

Caption: Regioselective C-H functionalization sites on the pyridine ring.

Part 3: Biological Evaluation of Novel Pyridine Derivatives

The synthesis of novel compounds is only the first step. The subsequent biological evaluation is critical to identifying promising drug candidates. Newly synthesized pyridine derivatives are routinely screened for a wide range of biological activities.[6][19][20] Structure-Activity Relationship (SAR) studies are then conducted to correlate specific structural features with observed biological effects, guiding the next round of synthesis and optimization.[19]

Table 2: Examples of Biological Activities in Recently Synthesized Pyridine Compounds

| Pyridine Derivative Class | Target/Activity | Key Findings & Insights | Reference |

| Thioalkyl Nicotinates | Neurotropic Activity (Anxiolytic) | 6-amino-2-thioalkyl-4-phenylnicotinate derivatives showed significant anxiolytic activity, reportedly four times more potent than diazepam in preclinical models. | [19] |

| Imidazo[1,2-a]pyridines | Anticancer (Tubulin Polymerization Inhibitor) | Curcumin-conjugated imidazo[1,2-a]pyridines demonstrated potent growth inhibition in various cancer cell lines, with IC₅₀ values in the low micromolar range. | [21] |

| Thieno[2,3-b]pyridines | Antibacterial | Certain annulated thienopyridines showed a high zone of inhibition against Gram-positive Staphylococcus aureus, comparable to the antibiotic cefotaxime. | [3] |

| 2,6-Diaryl-substituted Pyridines | Anticancer (Topoisomerase I Inhibitor) | Specific substitution patterns on the aryl rings led to promising cytotoxic effects against several human cancer cell lines via topoisomerase I inhibition. | [21] |

Part 4: Future Perspectives: The Road Ahead

The field of pyridine synthesis continues to advance at a rapid pace. Key future directions are focused on enhancing sustainability, precision, and complexity.

-

Green Chemistry: The development of catalytic systems that operate in environmentally benign solvents (like water), utilize recoverable catalysts (such as magnetic nanoparticles), and are driven by energy-efficient methods (like visible-light photoredox catalysis) will remain a major focus.[10][22][23][24]

-

Late-Stage Functionalization: The ability to selectively modify complex molecules, such as natural products or existing drugs, in the final steps of a synthesis is a primary goal. Advanced C-H functionalization techniques are making this increasingly feasible, allowing for rapid diversification and optimization of drug leads.[18][25]

-

Computational Chemistry: The integration of computational modeling with synthetic chemistry will accelerate the discovery process. In silico screening can predict the biological activity of virtual compounds, helping to prioritize synthetic targets and reduce the time and resources spent on less promising avenues.[26]

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. | Semantic Scholar [semanticscholar.org]

- 16. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Ethylpyridine-2-carbaldehyde

Introduction: The Strategic Importance of 5-Ethylpyridine-2-carbaldehyde in Pharmaceutical Synthesis

This compound, a substituted pyridine derivative, has emerged as a pivotal building block in the synthesis of a diverse array of pharmaceutical intermediates.[1][2] Its unique electronic and structural features, including the nucleophilic nitrogen atom in the pyridine ring and the electrophilic aldehyde functionality, render it a versatile substrate for a multitude of organic transformations. This guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from this compound, with a focus on scientifically sound and practically robust methodologies. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug discovery and development endeavors. Pyridine and its derivatives are known to be integral scaffolds in a wide range of FDA-approved drugs, highlighting the importance of mastering their synthesis.[3]

I. Knoevenagel Condensation: A Gateway to α,β-Unsaturated Pharmaceutical Intermediates

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[4] In the context of this compound, this reaction provides a direct route to α,β-unsaturated nitriles and esters, which are valuable precursors for various therapeutic agents. The reaction is typically base-catalyzed and proceeds through a carbanionic intermediate.

Featured Intermediate: (E)-3-(5-ethylpyridin-2-yl)acrylonitrile

(E)-3-(5-ethylpyridin-2-yl)acrylonitrile serves as a versatile intermediate in the synthesis of more complex heterocyclic systems. The electron-withdrawing nitrile group and the conjugated double bond provide multiple reactive sites for further functionalization. Acrylonitrile adducts, in general, have been investigated for their potential as antimicrobial and antithrombotic agents.[5][6]

Caption: Workflow for the synthesis of (E)-3-(5-ethylpyridin-2-yl)acrylonitrile.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 135.17 | 1.35 g | 10.0 |

| Malononitrile | 66.06 | 0.73 g | 11.0 |

| Piperidine | 85.15 | 0.085 g (0.1 mL) | 1.0 |

| Ethanol | 46.07 | 20 mL | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10.0 mmol) and malononitrile (0.73 g, 11.0 mmol).

-

Add 20 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

-

Add piperidine (0.1 mL, 1.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to afford (E)-3-(5-ethylpyridin-2-yl)acrylonitrile as a crystalline solid.

Expected Yield: 80-90% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be determined.

II. Grignard Reaction: Accessing Chiral Pyridyl Alcohols

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group.[2] The reaction of this compound with a Grignard reagent provides access to secondary pyridyl alcohols, which can be important chiral building blocks in pharmaceutical synthesis.

Featured Intermediate: 5-Ethyl-α-phenyl-2-pyridinemethanol

5-Ethyl-α-phenyl-2-pyridinemethanol is a chiral alcohol that can be used in the synthesis of various biologically active molecules. The hydroxyl group can be further functionalized or used to introduce stereocenters, which are crucial for the efficacy of many drugs.

Caption: Workflow for the synthesis of 5-Ethyl-α-phenyl-2-pyridinemethanol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 135.17 | 1.35 g | 10.0 |

| Phenylmagnesium bromide (3.0 M in diethyl ether) | 181.31 | 3.7 mL | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | 53.49 | 20 mL | - |

Procedure:

-

Set up a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve this compound (1.35 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the flask.

-

Cool the flask to 0 °C in an ice bath.

-

Add phenylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol) to the dropping funnel and add it dropwise to the stirred solution of the aldehyde over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 5-Ethyl-α-phenyl-2-pyridinemethanol as a viscous oil or a low-melting solid.

Expected Yield: 70-85% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

III. Reductive Amination: Constructing C-N Bonds for Bioactive Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds and is a cornerstone of pharmaceutical chemistry.[7] This reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The use of mild reducing agents like sodium triacetoxyborohydride allows for a wide functional group tolerance.[8]

Featured Intermediate: N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine

N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine is an example of a secondary amine that can be a precursor to more complex pharmaceutical targets. The benzyl group can serve as a protecting group or as a part of the final molecular scaffold. N-benzylamines are a common structural motif in medicinal chemistry.[9]

Caption: Workflow for the synthesis of N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 135.17 | 1.35 g | 10.0 |

| Benzylamine | 107.15 | 1.18 g (1.2 mL) | 11.0 |

| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 |

| 1,2-Dichloroethane (DCE) | 98.96 | 40 mL | - |

| Acetic Acid | 60.05 | 0.06 g (0.06 mL) | 1.0 |

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.35 g, 10.0 mmol) and benzylamine (1.2 mL, 11.0 mmol) in 1,2-dichloroethane (40 mL).

-

Add acetic acid (0.06 mL, 1.0 mmol) and stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate 8:2).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine as an oil.

Expected Yield: 75-90% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Synthesis of a Key Intermediate for Pioglitazone

A noteworthy application of this compound derivatives is in the synthesis of the antidiabetic drug Pioglitazone.[3][8][10] A key intermediate, 2-(5-ethylpyridin-2-yl)ethanol, can be prepared by the reduction of this compound.

Featured Intermediate: 2-(5-ethylpyridin-2-yl)ethanol

This alcohol is a crucial building block in the synthesis of Pioglitazone, where it is etherified with a substituted benzaldehyde derivative.[7][11]

Caption: Workflow for the synthesis of 2-(5-ethylpyridin-2-yl)ethanol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 135.17 | 1.35 g | 10.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.42 g | 11.0 |

| Methanol | 32.04 | 25 mL | - |

Procedure:

-

Dissolve this compound (1.35 g, 10.0 mmol) in methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give 2-(5-ethylpyridin-2-yl)ethanol as an oil. The product can be further purified by distillation under reduced pressure if necessary.

Expected Yield: 90-98% Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in this guide for Knoevenagel condensation, Grignard reaction, and reductive amination provide robust and scalable methods for accessing valuable molecular scaffolds. By understanding the underlying principles and meticulously following the experimental procedures, researchers can effectively leverage the synthetic potential of this important building block in their drug discovery and development programs.

References

- 1. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. theaspd.com [theaspd.com]